3-bromo-N-(4-fluorobenzyl)aniline
Description
3-Bromo-N-(4-fluorobenzyl)aniline (CAS: 868595-97-5) is a substituted aniline derivative featuring a bromine atom at the meta position of the aniline ring and a 4-fluorobenzyl group attached to the nitrogen atom. The molecular structure combines electron-withdrawing (bromo, fluoro) substituents, influencing its electronic and steric properties. This compound is synthesized via reductive amination of 3-bromoaniline with 4-fluorobenzaldehyde under catalytic conditions . Its applications span pharmaceuticals, agrochemicals, and materials science, where its halogenated aromatic structure enables diverse reactivity.
Properties
Molecular Formula |
C13H11BrFN |
|---|---|
Molecular Weight |
280.13 g/mol |
IUPAC Name |
3-bromo-N-[(4-fluorophenyl)methyl]aniline |
InChI |
InChI=1S/C13H11BrFN/c14-11-2-1-3-13(8-11)16-9-10-4-6-12(15)7-5-10/h1-8,16H,9H2 |
InChI Key |
UCOQUOJWBDNNCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers
3-Bromo-N-(3-fluorobenzyl)aniline (CAS: 1021101-38-1)
2-Bromo-N-(4-fluorobenzyl)aniline (CAS: 1019577-62-8)
Substituent Variations
3-Chloro-N-(4-fluorobenzyl)aniline
- Structural Differences : Chlorine replaces bromine at the meta position.
- Impact : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine reduce steric bulk and polarizability. This may enhance solubility in polar solvents but decrease stability in radical-mediated reactions .
3-Bromo-N-(4-nitrophenyl)aniline
- Structural Differences : The 4-nitrophenyl group replaces the 4-fluorobenzyl group.
- Impact : The nitro group’s strong electron-withdrawing nature increases acidity of the aniline NH (pKa ~1–2 vs. ~4–5 for fluorobenzyl analogs), altering reactivity in coupling reactions. Yields in Suzuki-Miyaura couplings are typically higher for nitro-substituted derivatives .
Functional Group Modifications
N-(4-Fluorobenzyl)-3-methoxyaniline
4-Bromo-N-(4-nitrobenzylidene)aniline
- Structural Differences : Imine (HC=N) replaces the amine linkage.
- Impact: The imine group introduces planarity and conjugation, reducing solubility in nonpolar solvents. Crystallographic studies show a 50.52° dihedral angle between aromatic rings, compared to ~30° in non-imine analogs .
Table 1: Key Property Comparison
*Experimental data from supplier specifications .
Key Research Findings
- Electronic Effects : The para-fluorobenzyl group in 3-bromo-N-(4-fluorobenzyl)aniline enhances lipophilicity (LogP ~3.5), making it more membrane-permeable than nitro-substituted analogs .
- Crystallography: X-ray studies of analogs like 4-bromo-N-(3,4,5-trimethoxybenzylidene)aniline reveal non-planar conformations (dihedral angles >50°), suggesting steric clashes between bromo and substituents .
- Biological Relevance : Fluorobenzyl moieties in HIV integrase inhibitors (e.g., raltegravir) align with hydrophobic pockets, but meta-bromo substitution may reduce binding compared to smaller groups like methoxy .
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